molecular formula C22H18ClN5O3 B11462975 7-(4-chlorophenyl)-8-(3-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

7-(4-chlorophenyl)-8-(3-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B11462975
M. Wt: 435.9 g/mol
InChI Key: PJVPQRLHMLWIJO-UHFFFAOYSA-N
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Description

7-(4-chlorophenyl)-8-(3-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

The synthesis of 7-(4-chlorophenyl)-8-(3-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the imidazo[2,1-f]purine core, followed by the introduction of the chlorophenyl and methoxyphenyl groups. Reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product. Industrial production methods may involve optimization of these conditions to improve yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The chlorophenyl group can be reduced to a phenyl group.

    Substitution: The chlorine atom can be substituted with other functional groups, such as amines or thiols. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

7-(4-chlorophenyl)-8-(3-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-(4-chlorophenyl)-8-(3-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects.

Comparison with Similar Compounds

Similar compounds to 7-(4-chlorophenyl)-8-(3-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione include other imidazo[2,1-f]purine derivatives with different substituents These compounds may have similar core structures but differ in their functional groups, leading to variations in their chemical and biological properties

Properties

Molecular Formula

C22H18ClN5O3

Molecular Weight

435.9 g/mol

IUPAC Name

7-(4-chlorophenyl)-6-(3-methoxyphenyl)-2,4-dimethylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C22H18ClN5O3/c1-25-19-18(20(29)26(2)22(25)30)27-12-17(13-7-9-14(23)10-8-13)28(21(27)24-19)15-5-4-6-16(11-15)31-3/h4-12H,1-3H3

InChI Key

PJVPQRLHMLWIJO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)C4=CC(=CC=C4)OC)C5=CC=C(C=C5)Cl

Origin of Product

United States

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